molecular formula C12H14FN3 B14908831 n-(1-(2-Fluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine

n-(1-(2-Fluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine

Cat. No.: B14908831
M. Wt: 219.26 g/mol
InChI Key: RJMVDQPPABXBPS-UHFFFAOYSA-N
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Description

N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated pyrazoles on biological systems. It can serve as a model compound for understanding the interactions between fluorinated heterocycles and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Fluorophenyl)ethyl)cyclopentanamine hydrochloride
  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a fluorophenyl group and a pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9(10-5-3-4-6-11(10)13)14-12-7-8-16(2)15-12/h3-9H,1-2H3,(H,14,15)

InChI Key

RJMVDQPPABXBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC2=NN(C=C2)C

Origin of Product

United States

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